Phenmedipham

説明

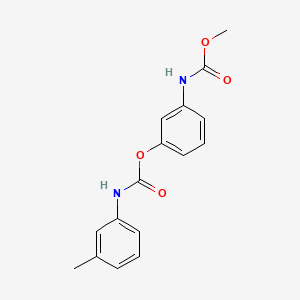

Phenmedipham is a carbamate ester that is (3-methylphenyl)carbamic acid in which the hydrogen of the hydroxy group has been replaced by a 3-[(methoxycarbonyl)amino]phenyl group. It has a role as an environmental contaminant, a xenobiotic and a herbicide.

Phenmedipham is a selective herbicide of the carbanilate and biscarbamate classes. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. Phenmedipham was developed by Schering AG and approved for use in the United States in 1970. Today, about 100 tons of Phenmedipham are used each year. It is commonly used in beet, spinach, and strawberry crops to protect against weeds, often in comination with Desmedipham under the trade names Betanal or Betamax. (L795)

minor descriptor (72-84); on-line search CARBAMATES (72-84); Index Medicus search HERBICIDES, CARBAMATE (75-84), CARBAMATES (72-75)

Structure

3D Structure

特性

IUPAC Name |

[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWTHOLJBTAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024255 | |

| Record name | Phenmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenmedipham appears as colorless crystals or white powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs] | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenmedipham | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

74 °C CC | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/, 4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.25 to 0.3 at 68 °F (NTP, 1992), 0.25-0.30 g/cu c at 20 °C | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1e-11 mmHg at 77 °F (NTP, 1992), 1.3 nPa at 25 °C | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

13684-63-4 | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenmedipham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13684-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenmedipham [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmedipham | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenmedipham | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENMEDIPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE31KXP78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

289 to 291 °F (NTP, 1992), 139-142 (143-144 °C) | |

| Record name | PHENMEDIPHAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1402 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Phenmedipham for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham is a selective post-emergence herbicide belonging to the carbanilate chemical family. It is widely utilized in agriculture to control broadleaf weeds in various crops. For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for designing and interpreting experiments, developing new formulations, and assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Phenmedipham, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties of Phenmedipham

A summary of the key physicochemical properties of Phenmedipham is presented in the tables below. This data is essential for predicting its behavior in various experimental and environmental systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Appearance | Odorless, white to slightly colored crystalline powder/solid | [1][2] |

| Melting Point | 140-144 °C (284-291 °F) | [1] |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 1.0 x 10⁻¹¹ mmHg at 25 °C |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 3.1 mg/L (at pH 4 and 25 °C) | |

| Solubility in Organic Solvents | - Dichloromethane: 16.7 g/L - Hexane: 0.5 g/L | |

| Octanol-Water Partition Coefficient (LogP) | ≥ 3 | |

| Dissociation Constant (pKa) | < normal pH |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of Phenmedipham.

Melting Point Determination: Capillary Method

The melting point of a solid organic compound like Phenmedipham can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Phenmedipham is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range represents the melting point of the sample.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a substance in a particular solvent.

Methodology:

-

Sample Preparation: An excess amount of solid Phenmedipham is added to a known volume of the solvent (e.g., water, organic solvent) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration can be used to further clarify the solution.

-

Quantification: The concentration of Phenmedipham in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

Vapor Pressure Determination: Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressure of substances like Phenmedipham.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Phenmedipham is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.

-

Apparatus Setup: The cell is placed in a vacuum chamber, and the temperature is precisely controlled.

-

Measurement: The rate of mass loss of the substance due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Solution Preparation: A solution of Phenmedipham of known concentration is prepared in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Octanol-Water Partition Coefficient (LogP) Determination: HPLC Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol-water mixture).

-

Standard Preparation: A series of reference compounds with known LogP values are prepared.

-

Chromatographic Analysis: The retention times of the reference compounds and Phenmedipham are determined under isocratic conditions.

-

Calculation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the reference compounds against their known LogP values. The LogP of Phenmedipham is then determined by interpolating its log(k') value onto the calibration curve.

Mechanism of Action: Inhibition of Photosystem II

Phenmedipham exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition:

Phenmedipham acts by blocking the photosynthetic electron transport chain. It binds to the D1 protein, a core component of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor, to the QB binding site on the D1 protein. The blockage of electron flow from the primary quinone acceptor (QA) to PQ halts the entire photosynthetic process, leading to an inability to fix CO₂ and produce ATP and NADPH, which are essential for plant growth. This disruption also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death.

Caption: Signaling pathway of Photosystem II inhibition by Phenmedipham.

Experimental Workflow for Research Applications

A common research application of Phenmedipham is to study its herbicidal efficacy and its effects on plant physiology. A typical experimental workflow for such a study is outlined below.

Workflow for Assessing Phenmedipham's Effect on Plant Photosynthesis:

This workflow utilizes chlorophyll fluorescence measurement, a non-invasive technique to assess the health of the photosynthetic apparatus.

Caption: Experimental workflow for assessing Phenmedipham's effect on photosynthesis.

Detailed Protocol for Chlorophyll Fluorescence Measurement:

-

Plant Material: Grow target weed species and/or crop plants under controlled environmental conditions (e.g., growth chamber or greenhouse).

-

Herbicide Treatment: Apply Phenmedipham at a range of concentrations to the plants. Include a control group treated with a blank formulation (without Phenmedipham).

-

Dark Adaptation: Before measurement, adapt the leaves to darkness for a period of at least 15-30 minutes. This ensures that all reaction centers of PSII are open.

-

Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence. Key parameters to measure include:

-

F₀: Minimum fluorescence (in the dark-adapted state).

-

Fm: Maximum fluorescence (in the dark-adapted state, after a saturating light pulse).

-

Fv/Fm: Maximum quantum yield of PSII photochemistry (calculated as (Fm - F₀) / Fm). This is a key indicator of photosynthetic efficiency.

-

-

Data Collection: Take measurements at various time points after herbicide application (e.g., 1, 3, 7, and 14 days) to monitor the progression of photosynthetic inhibition.

-

Data Analysis: Compare the chlorophyll fluorescence parameters of the treated plants with the control group. A decrease in the Fv/Fm ratio indicates damage to the photosynthetic apparatus.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Phenmedipham, essential for its application in research and development. The detailed experimental protocols offer a practical framework for the accurate determination of these properties. Furthermore, the elucidation of its mechanism of action as a Photosystem II inhibitor and the provided experimental workflow for assessing its impact on plant physiology will aid researchers in designing robust studies to further investigate its herbicidal activity and potential applications.

References

An In-Depth Technical Guide to the Mode of Action of Phenmedipham as a Photosystem II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenmedipham, a phenylcarbamate herbicide, effectively controls a wide range of broad-leaved weeds by targeting a critical process in plant life: photosynthesis. Its mode of action centers on the specific inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein within the PSII reaction center, phenmedipham competitively displaces plastoquinone (PQ), the native electron acceptor. This blockage halts the flow of electrons, leading to a cascade of events that includes the cessation of ATP and NADPH production, the generation of highly destructive reactive oxygen species (ROS), and ultimately, cellular damage and plant death. This guide provides a comprehensive technical overview of the molecular mechanisms underlying phenmedipham's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

Molecular Mechanism of Action: Inhibition of Photosystem II

Phenmedipham belongs to the chemical family of phenylcarbamates and is classified as a Group 5 herbicide according to the Herbicide Resistance Action Committee (HRAC), signifying its role as a PSII inhibitor.[1] The primary target of phenmedipham is the D1 protein, a core subunit of the PSII complex located in the thylakoid membranes of chloroplasts.[2][3]

Binding to the D1 Protein

Phenmedipham acts as a competitive inhibitor at the Q B binding site on the D1 protein.[3] This site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this niche, phenmedipham physically obstructs the binding of PQ, thereby interrupting the electron flow from the primary quinone acceptor, Q A , to Q B . This inhibition of electron transport is the pivotal event in phenmedipham's herbicidal action.

Disruption of Photosynthetic Electron Transport

The blockage of electron flow between Q A and Q B has profound consequences for the entire photosynthetic process. The inability to re-oxidize Q A leads to a highly reduced state of the PSII acceptor side. This interruption prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis, and halts the production of NADPH by Photosystem I (PSI). Without these energy-rich molecules, the plant cannot fix carbon dioxide to produce the carbohydrates necessary for growth and survival.

Quantitative Analysis of Phenmedipham's Inhibitory Action

The inhibitory effect of phenmedipham on PSII can be quantified through various experimental approaches. Chlorophyll fluorescence analysis is a particularly powerful and non-invasive technique used to assess the efficiency of PSII photochemistry.

Effects on Chlorophyll Fluorescence Parameters

Phenmedipham treatment leads to characteristic changes in chlorophyll fluorescence induction kinetics. A rapid increase in the initial fluorescence (F₀) and a decrease in the maximal fluorescence (Fm) are often observed. Key parameters derived from these measurements, such as the maximum quantum efficiency of PSII (Fv/Fm) and the relative variable fluorescence at the J-step (Fvj), are sensitive indicators of PSII inhibition.

| Parameter | Description | Effect of Phenmedipham | Reference |

| Fv/Fm | Maximum quantum efficiency of PSII photochemistry. A measure of the potential efficiency of PSII. | Decrease | |

| Fvj | Relative variable fluorescence at the J-step of the fluorescence induction curve. Reflects the accumulation of the reduced primary quinone acceptor QA. | Decrease | |

| EC50 | The concentration of a substance that causes a 50% reduction in a specific biological response. | Varies depending on plant species and experimental conditions. |

Experimental Protocols for Studying Phenmedipham's Mode of Action

Thylakoid Isolation for Herbicide Binding and Activity Assays

This protocol describes the isolation of thylakoid membranes from spinach leaves, which can then be used for in vitro herbicide binding studies and measurements of photosynthetic activity.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 1,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the thylakoid suspension on ice in the dark for immediate use or freeze in liquid nitrogen for long-term storage.

Chlorophyll a Fluorescence Measurement

This protocol outlines the measurement of chlorophyll fluorescence parameters to assess the impact of phenmedipham on PSII activity in intact leaves.

Materials:

-

Plants treated with phenmedipham and control plants

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Leaf clips

Procedure:

-

Dark-adapt the leaves of both treated and control plants for at least 20-30 minutes using leaf clips. This ensures that all PSII reaction centers are in an open state.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring beam.

-

Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum efficiency of PSII as Fv/Fm = (Fm - F₀) / Fm.

-

For light-adapted measurements, expose the leaf to a constant actinic light and apply saturating pulses to determine the effective quantum yield of PSII [Y(II)].

-

Record the fluorescence induction curve (Kautsky curve) to analyze the O-J-I-P steps, which provide detailed information about the electron transport chain.

Measurement of Photosynthetic Oxygen Evolution

This protocol describes the use of a Clark-type oxygen electrode to measure the rate of photosynthetic oxygen evolution from isolated thylakoids, providing a direct measure of PSII activity.

Materials:

-

Isolated thylakoid suspension

-

Clark-type oxygen electrode system

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)

-

Light source

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature.

-

Add the isolated thylakoid suspension to the chamber to a final chlorophyll concentration of 10-20 µg/mL.

-

Add the artificial electron acceptor (e.g., DCBQ at a final concentration of 0.5 mM).

-

Measure the rate of oxygen consumption in the dark (respiration).

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

To test the effect of phenmedipham, add the herbicide to the chamber and measure the inhibition of oxygen evolution.

Downstream Signaling Pathways and Oxidative Stress

The blockage of electron transport in PSII by phenmedipham leads to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). This occurs because the highly reduced state of Q A can lead to the formation of the triplet state of the primary donor P680, which then reacts with molecular oxygen.

Oxidative Damage

The accumulation of ROS causes significant oxidative damage to cellular components. Lipids in the thylakoid membranes are particularly susceptible to peroxidation, leading to a loss of membrane integrity and function. Proteins, including the D1 protein itself, can also be damaged and targeted for degradation. This widespread cellular damage ultimately results in the characteristic symptoms of herbicide injury, such as chlorosis and necrosis.

Retrograde Signaling

The stress induced by PSII inhibition triggers retrograde signaling pathways, where signals originate from the chloroplast and are transmitted to the nucleus to alter gene expression. This signaling is a crucial part of the plant's response to environmental stress. While the precise signaling cascades activated by phenmedipham are still under investigation, it is known that ROS can act as signaling molecules.

Key signaling components that are likely involved include:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: These are central signaling pathways that transduce environmental stimuli into cellular responses. Herbicide-induced oxidative stress is known to activate MAPK cascades, leading to the phosphorylation of downstream targets, including transcription factors.

-

WRKY Transcription Factors: This is a large family of transcription factors in plants that play a key role in regulating responses to various biotic and abiotic stresses, including oxidative stress. The promoters of many stress-responsive genes contain W-box elements, which are the binding sites for WRKY transcription factors.

Conclusion

Phenmedipham's efficacy as a herbicide is rooted in its highly specific and potent inhibition of Photosystem II. By disrupting the photosynthetic electron transport chain at the level of the D1 protein, it triggers a cascade of events that ultimately leads to the demise of susceptible plants. A thorough understanding of this mode of action, from the molecular binding event to the downstream signaling pathways, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biology. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of phenmedipham's interaction with the photosynthetic apparatus and the subsequent physiological responses in plants.

References

An In-Depth Technical Guide to the Synthesis of Phenmedipham and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathways for the herbicide phenmedipham. It outlines the primary chemical reactions, key intermediates, and process conditions, offering valuable insights for professionals in chemical research and development. The information is presented to facilitate a comprehensive understanding of the manufacturing processes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.

Introduction

Phenmedipham, chemically known as methyl 3-(3-methylphenylcarbamoyloxy)phenylcarbamate, is a selective post-emergence herbicide used to control broadleaf weeds. Its synthesis involves multi-step chemical reactions, primarily starting from m-aminophenol. This guide explores two principal synthetic routes: a common two-stage process and an alternative pathway involving phosgene.

Core Synthesis Pathways

There are two primary industrial pathways for the synthesis of phenmedipham, both originating from the common precursor, m-aminophenol.

Pathway 1: The Two-Stage Carbamoylation Process

This is a widely utilized method for phenmedipham synthesis.[1] The first stage involves the formation of the intermediate, methyl N-(3-hydroxyphenyl)carbamate. This is achieved by reacting m-aminophenol with a suitable methylating agent, such as methyl chloroformate, in an aqueous medium.[2] The subsequent stage involves the reaction of this intermediate with m-tolyl isocyanate to yield the final product, phenmedipham.[1][2] This process can be performed as two separate stages with the isolation of the intermediate, or as a "one-pot" synthesis where both reactions occur sequentially in the same reaction vessel.[2]

Pathway 2: The Phosgene-Mediated Synthesis

An alternative industrial synthesis route utilizes phosgene as a key reagent. In this process, m-aminophenol is first reacted with phosgene to produce an intermediate, m-hydroxyphenylcarbamic acid chloride. This intermediate is then reacted with methanol to form methyl N-(3-hydroxyphenyl)carbamate. The final step, similar to the first pathway, is the reaction with m-tolyl isocyanate to produce phenmedipham.

Quantitative Data Summary

| Parameter | Value | Pathway | Source |

| Overall Yield | 89.6% | Phosgene-Mediated |

Experimental Protocols

Pathway 1: Two-Stage Carbamoylation Process (One-Pot Variation)

This protocol is based on the one-pot synthesis described in the patent literature, which emphasizes the use of an aqueous medium.

Step 1: Synthesis of Methyl N-(3-hydroxyphenyl)carbamate

-

In a reaction vessel, prepare an aqueous solution of 3-aminophenol.

-

Adjust the pH of the solution to a range of 5.0-6.0, ideally around 5.3, by the addition of an acid.

-

While maintaining the acidic pH with the simultaneous addition of a base solution, add a slight molar excess (1:1.01 to 1:1.05) of methyl chloroformate to the 3-aminophenol solution. The controlled addition rate should match the reaction rate.

-

The reaction is carried out in an aqueous medium, which simplifies handling and purification of the resulting intermediate.

Step 2: Synthesis of Phenmedipham

-

After the completion of the first reaction, increase the pH of the reaction mixture to above 8.0, preferably to approximately 9.2, by adding a base solution.

-

Introduce m-tolyl isocyanate to the reaction mixture.

-

The reaction proceeds in the aqueous medium to yield phenmedipham.

-

The final product can be isolated and purified from the reaction mixture.

Pathway 2: Phosgene-Mediated Synthesis

This protocol is derived from a patented industrial process.

Step 1: Synthesis of m-Hydroxyphenylcarbamic Acid Chloride

-

In a suitable reactor, dissolve phosgene in an alkyl alkanoate solvent (e.g., methyl acetate).

-

Prepare a solution of m-aminophenol in the same solvent.

-

Add the m-aminophenol solution to the phosgene solution while maintaining the temperature between -20°C and +40°C, preferably between 10°C and 30°C.

Step 2: Synthesis of Methyl N-(3-hydroxyphenyl)carbamate

-

To the reaction mixture containing m-hydroxyphenylcarbamic acid chloride, add methanol.

-

The reaction temperature is maintained between 20°C and 100°C.

Step 3: Synthesis of Phenmedipham

-

To the solution containing methyl m-hydroxyphenylcarbamate, add m-tolyl isocyanate in the presence of an organic base (e.g., triethylamine).

-

The reaction is carried out at a temperature between 20°C and 120°C.

-

Upon completion, the phenmedipham product precipitates out of the solution upon cooling and can be collected by filtration. This process is reported to yield phenmedipham with high purity.

Synthesis Pathway Diagrams

References

An In-Depth Technical Guide to the Identification of Phenmedipham Degradation Products in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide phenmedipham in soil and water environments. It details the primary degradation products, the pathways through which they are formed, and the analytical methodologies for their identification and quantification. This information is crucial for environmental risk assessment and understanding the fate of this widely used agricultural chemical.

Introduction to Phenmedipham and its Environmental Fate

Phenmedipham is a selective post-emergence herbicide used to control broadleaf weeds. Its environmental persistence and the nature of its degradation products are of significant interest to ensure environmental safety. The degradation of phenmedipham is primarily governed by two processes: chemical hydrolysis and microbial degradation. The rate and extent of these processes are influenced by environmental factors such as pH, temperature, and microbial activity.

Primary Degradation Products of Phenmedipham

The main degradation products of phenmedipham identified in both soil and water are:

-

Methyl N-(3-hydroxyphenyl) carbamate (MHPC)

-

m-Toluidine

-

m-Aminophenol

The formation of these products is a result of the cleavage of the ester and carbamate linkages within the phenmedipham molecule.

Degradation Pathways

Phenmedipham degrades through two primary pathways: hydrolysis and microbial degradation.

Hydrolysis

Chemical hydrolysis is a significant degradation pathway for phenmedipham, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the medium.

-

Alkaline Conditions: Hydrolysis is significantly accelerated under alkaline conditions, leading to a rapid breakdown of the parent compound.

-

Neutral and Acidic Conditions: The hydrolysis rate is considerably slower in neutral and acidic environments.

The hydrolysis of phenmedipham proceeds through the cleavage of the ester bond, yielding methyl N-(3-hydroxyphenyl) carbamate (MHPC) and m-toluidine. Further hydrolysis of MHPC can produce m-aminophenol.

Caption: Hydrolytic degradation pathway of phenmedipham.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of phenmedipham. Several bacterial strains, such as Ochrobactrum anthropi, have been shown to utilize phenmedipham as a source of carbon and energy.[1]

The microbial degradation pathway often mirrors the hydrolytic pathway, involving the initial cleavage of the carbamate linkage to form MHPC and m-toluidine.[1] These intermediates are then further metabolized by the microorganisms. For instance, Ochrobactrum anthropi can further degrade m-toluidine through dealkylation and subsequent hydrolysis.[1]

Caption: Microbial degradation pathway of phenmedipham.

Quantitative Data on Phenmedipham Degradation

The persistence of phenmedipham in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Table 1: Half-life (DT50) of Phenmedipham in Soil

| Soil Type | Temperature (°C) | pH | DT50 (days) | Reference |

| Not specified | Not specified | Not specified | ~25 | [2] |

| Slightly acidic, low humus | Not specified | <7 | 28-55 | [3] |

| Alkaline soil | Not specified | 8 | <32 | |

| Not specified | Not specified | Not specified | 21.4 (±2.1) | |

| With oil adjuvant | Not specified | Not specified | 32.1 (±2.1) | |

| With surfactant adjuvant | Not specified | Not specified | 23.2 (±2.3) |

Table 2: Hydrolysis Half-life of Phenmedipham in Water

| pH | Temperature (°C) | Half-life | Reference |

| 5 | 22 | 70 days | |

| 6 | 25 | 7.5 days | |

| 7 | 22 | 24 hours | |

| 7 | 25 | 18 hours | |

| 8 | 25 | 1.8 hours | |

| 9 | 22 | 10 minutes |

Experimental Protocols for Identification and Quantification

The analysis of phenmedipham and its degradation products in soil and water samples typically involves sample extraction, cleanup, and instrumental analysis.

Caption: General experimental workflow for analysis.

Sample Preparation

Soil Samples:

-

Extraction: Analytes are typically extracted from soil using an organic solvent such as methanol. The soil sample is mixed with the solvent and shaken or sonicated to ensure efficient extraction.

-

Centrifugation: The mixture is then centrifuged to separate the solid soil particles from the liquid extract.

-

Cleanup (Optional): Depending on the complexity of the soil matrix and the analytical technique used, a cleanup step may be necessary to remove interfering substances. Solid-phase extraction (SPE) is a common cleanup technique.

Water Samples:

-

Direct Injection: For relatively clean water samples, direct injection into the analytical instrument may be possible.

-

Solid-Phase Extraction (SPE): For trace-level analysis or to remove matrix interferences, water samples are often passed through an SPE cartridge. The analytes are retained on the cartridge and then eluted with a small volume of an organic solvent.

Instrumental Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of phenmedipham and its degradation products.

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).

-

Typical Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water, is often employed.

-

Detector: A UV detector is frequently used for quantification. A diode array detector (DAD) can provide spectral information for peak identification. Mass spectrometry (MS) detectors offer high sensitivity and selectivity.

-

-

Example Protocol:

-

Column: Hypersil ODS (200 mm x 2.1 mm, 5 µm)

-

Mobile Phase: Methanol-water (51:49, v/v)

-

Flow Rate: 0.4 mL/min

-

Detection: Diode Array Detector (DAD) at 254 nm

-

Injection Volume: 2 µL

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer.

-

Derivatization: Some of the degradation products, particularly the more polar ones like m-aminophenol, may require derivatization to increase their volatility for GC analysis.

-

Typical Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Ionization: Electron ionization (EI) is frequently used.

-

Detection: A mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Note: Specific GC-MS parameters for phenmedipham and its metabolites are less commonly detailed in the literature compared to HPLC methods.

Conclusion

The degradation of phenmedipham in soil and water is a complex process resulting in the formation of several key products, including MHPC, m-toluidine, and m-aminophenol. Both hydrolysis and microbial activity contribute to its breakdown, with environmental factors like pH playing a significant role. The analytical methods outlined in this guide, particularly HPLC, provide robust and reliable means for identifying and quantifying these degradation products. A thorough understanding of these processes and analytical techniques is essential for assessing the environmental impact of phenmedipham and ensuring its safe use in agriculture.

References

Investigating Microbial Degradation Mechanisms of Phenmedipham in Soil: A Technical Guide

Abstract: Phenmedipham is a selective post-emergence herbicide widely used for weed control in crops such as sugar beets and spinach. Understanding its fate and behavior in the soil is critical for assessing its environmental impact. Microbial degradation has been identified as a primary mechanism for the dissipation of phenmedipham in terrestrial ecosystems. This technical guide provides an in-depth overview of the microbial degradation pathways of phenmedipham, the microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for its study. This document is intended for researchers, environmental scientists, and professionals in the agrochemical industry.

Microbial Degradation Pathways of Phenmedipham

Phenmedipham, a phenylcarbamate herbicide, is primarily broken down in soil by microbial activity through enzymatic hydrolysis.[1][2] The central carbamate linkage of the molecule is the initial point of attack.[3][4]

Several bacterial strains have been identified as capable of degrading phenmedipham. Notably, Arthrobacter oxydans P52 and Ochrobactrum anthropi NC-1 have been isolated from soil and demonstrated the ability to utilize phenmedipham as a source of carbon and energy.[3] These microorganisms produce specific enzymes, such as carbamate hydrolases (also referred to as phenmedipham hydrolase), that catalyze the cleavage of the herbicide.

The degradation proceeds through the following key steps:

-

Initial Hydrolysis: The phenmedipham molecule is hydrolyzed by a phenmedipham hydrolase enzyme. This reaction cleaves the central ester bond, yielding two primary metabolites: methyl N-(3-hydroxyphenyl)carbamate and m-toluidine .

-

Metabolism of Methyl N-(3-hydroxyphenyl)carbamate: This intermediate can be further hydrolyzed to form m-aminophenol . In studies with O. anthropi NC-1, m-aminophenol was not further metabolized by the organism.

-

Metabolism of m-Toluidine: The second primary metabolite, m-toluidine, is further degraded by the microorganisms. The pathway involves enzymes such as toluidine dioxygenase, leading to the formation of 4-methylcatechol . This intermediate subsequently undergoes ring cleavage via the meta-pathway.

The complete mineralization of phenmedipham involves the breakdown of these aromatic intermediates into simpler molecules like carbon dioxide.

Quantitative Analysis of Phenmedipham Degradation

The rate of phenmedipham degradation is influenced by various factors, including the microbial population, soil type, pH, and temperature. The dissipation time for 50% of the initial concentration (DT₅₀) is a key metric for assessing its persistence.

Table 1: Degradation of Phenmedipham by Isolated Microorganisms

| Microorganism | Initial Concentration | Degradation | Time (hours) | Optimal pH | Optimal Temperature (°C) | Reference |

|---|

| Ochrobactrum anthropi NC-1 | 2 mM | >98.5% | 168 | 7.0 | 30-35 | |

Table 2: Soil Half-Life (DT₅₀) of Phenmedipham Under Various Conditions

| Condition | Soil Type | DT₅₀ (days) | Notes | Reference |

|---|---|---|---|---|

| Typical Field | Not specified | ~25 | Average value from various experiments. | |

| Field Study | Not specified | 32.1 (±2.1) | When applied with an oil adjuvant. | |

| Lab Study (22°C) | Aqueous Buffer | 2.9 (70 days) | pH 5 | |

| Lab Study (22°C) | Aqueous Buffer | 1 | pH 7 | |

| Lab Study (22°C) | Aqueous Buffer | ~0.007 (10 min) | pH 9 |

| Lab Study (20°C) | Aqueous Buffer | 0.5 | pH 7 | |

Table 3: Residue Levels of Phenmedipham in Field Soil

| Application | Residue at Harvest (mg/kg) | Crop | Reference |

|---|---|---|---|

| Applied alone | 0.0082 - 0.0128 | Sugar Beet |

| Applied with oil adjuvant | Increased vs. alone | Sugar Beet | |

Factors Influencing Degradation

Both biotic and abiotic factors significantly control the rate of phenmedipham degradation in the soil environment.

-

Microbial Population: The presence of adapted microorganisms with the necessary degradative enzymes is the most critical factor for biodegradation.

-

Soil pH: pH has a profound effect on the chemical hydrolysis of phenmedipham. Degradation is significantly faster under alkaline conditions compared to acidic or neutral conditions. This suggests that in alkaline soils, chemical hydrolysis may be a more dominant dissipation pathway than microbial degradation.

-

Temperature: Microbial activity and, consequently, degradation rates are optimal within a mesophilic temperature range of approximately 25-40°C. The optimal temperature for the isolated O. anthropi NC-1 strain was 30-35°C.

-

Soil Moisture: Adequate moisture is essential for microbial growth and activity. Both overly dry and waterlogged conditions can inhibit microbial function and slow down degradation.

-

Organic Matter and Clay Content: These soil components can adsorb pesticide molecules, potentially reducing their bioavailability for microbial degradation. The relationship is complex and can vary depending on the specific soil and pesticide properties.

-

Agricultural Practices: The application of adjuvants, particularly oil-based ones, can slow the degradation of phenmedipham in soil, leading to a longer DT₅₀ and higher residue levels.

Experimental Protocols for Studying Degradation

Standardized laboratory methods are essential for accurately assessing the degradation of phenmedipham. Soil microcosm studies are a common and effective approach.

Protocol 4.1: Isolation of Phenmedipham-Degrading Microorganisms

This protocol is based on the enrichment culture technique used to isolate strains like Ochrobactrum anthropi NC-1.

-

Soil Sample Collection: Collect topsoil samples (0-15 cm depth) from a site with a history of phenmedipham application.

-

Enrichment:

-

Add 10 g of sieved soil to 100 mL of a mineral salt medium (MSM) containing phenmedipham as the sole carbon source (e.g., 50 mg/L).

-

Incubate the flask on a rotary shaker at 30°C and 150 rpm.

-

After 7 days, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with phenmedipham. Repeat this transfer process at least five times to select for adapted microorganisms.

-

-

Isolation:

-

Prepare serial dilutions of the final enrichment culture.

-

Plate the dilutions onto MSM agar plates containing phenmedipham.

-

Incubate at 30°C until distinct colonies appear.

-

-

Purification and Identification:

-

Isolate individual colonies and re-streak them to ensure purity.

-

Identify promising isolates based on morphological, biochemical, and 16S rRNA gene sequencing analysis.

-

Protocol 4.2: Soil Microcosm Study for Degradation Kinetics

This protocol outlines a typical laboratory incubation study to determine the DT₅₀ of phenmedipham.

-

Soil Preparation:

-

Collect fresh soil, remove debris, and sieve (e.g., through a 2 mm mesh).

-

Adjust the soil moisture to a specific level, typically 50-60% of its water-holding capacity.

-

Pre-incubate the soil for 7 days at the desired experimental temperature (e.g., 25°C) to allow microbial populations to stabilize.

-

-

Microcosm Setup:

-

Weigh a known amount of the pre-incubated soil (e.g., 50 g dry weight equivalent) into sterile glass flasks or jars.

-

Prepare a stock solution of phenmedipham (and/or ¹⁴C-labeled phenmedipham for mineralization studies) in a suitable solvent.

-

Spike the soil samples with the phenmedipham solution to achieve the desired final concentration (e.g., 5 mg/kg). Ensure the solvent is allowed to evaporate completely if it is not water.

-

Include control microcosms (e.g., sterilized soil) to differentiate between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

If measuring mineralization, include traps for CO₂ (e.g., vials containing NaOH solution) within the sealed incubation chambers.

-

-

Sampling:

-

Sacrifice replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

-

Store samples at -20°C prior to extraction and analysis.

-

Protocol 4.3: Analytical Method for Phenmedipham and Metabolite Quantification

This protocol describes a general method for extracting and quantifying phenmedipham and its primary metabolites from soil using HPLC.

-

Extraction:

-

Extract a subsample of soil (e.g., 10 g) with a suitable solvent such as methanol or acetonitrile. A common method is to add 20 mL of solvent and shake vigorously for 1-2 hours.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Collect the supernatant (extract). Repeat the extraction process on the soil pellet for exhaustive recovery.

-

-

Cleanup (Optional but Recommended):

-

For cleaner samples, a solid-phase extraction (SPE) cleanup step may be necessary. Florisil or combined cartridges like SAX/PSA can be used.

-

Evaporate the solvent from the extract and redissolve the residue in a small volume of a solvent compatible with the cleanup column.

-

Pass the sample through the SPE cartridge and elute the analytes with an appropriate solvent mixture (e.g., acetone-hexane).

-

-

Analysis by HPLC-UV/DAD:

-

Evaporate the final eluate to dryness and reconstitute in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of methanol and water (e.g., 51:49 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230-240 nm.

-

-

-

Quantification:

-

Quantify the concentrations of phenmedipham and its metabolites by comparing peak areas to those of certified reference standards run under the same conditions.

-

References

- 1. Purification and properties of an Arthrobacter oxydans P52 carbamate hydrolase specific for the herbicide phenmedipham and nucleotide sequence of the corresponding gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of phenmedipham by novel Ochrobactrum anthropi NC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Spectral Analysis of Phenmedipham

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectral properties of Phenmedipham. It includes detailed chemical identifiers, a summary of its spectral data in tabular format, and the experimental protocols utilized for its analysis.

Chemical Structure and Identification

Phenmedipham is a selective herbicide belonging to the carbanilate and biscarbamate classes.[1] Its chemical structure consists of a (3-methylphenyl)carbamic acid in which the hydroxyl hydrogen has been substituted by a 3-[(methoxycarbonyl)amino]phenyl group.[1][2]

Chemical Structure:

(Note: This is a simplified representation. A 2D diagram is provided in the search results.)

Table 1: Chemical Identifiers for Phenmedipham

| Identifier | Value | Reference |

| IUPAC Name | [3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | [1][3] |

| CAS Number | 13684-63-4 | |

| Molecular Formula | C₁₆H₁₆N₂O₄ | |

| Molecular Weight | 300.31 g/mol | |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC | |

| InChI Key | IDOWTHOLJBTAFI-UHFFFAOYSA-N |

Spectral Analysis Data

The following tables summarize the key spectral data for Phenmedipham, providing a quantitative basis for its identification and characterization.

Table 2: Mass Spectrometry Data for Phenmedipham

| Technique | Key m/z Peaks | Reference |

| GC-MS | 167, 133, 135 | |

| MS-MS (Positive Mode) | 136.0393, 168.0655, 108.0443 |

Table 3: Spectroscopic Data for Phenmedipham

| Spectroscopic Method | Key Peaks/Signals | Reference |

| ¹³C NMR | Instrument: Bruker AM-270. Specific shifts not detailed in the provided abstract. | |

| FTIR (Nujol Mull) | Data available, specific peaks not detailed in the provided abstract. | |

| UV Spectroscopy | λmax at 274 nm (in n-hexane-dichloromethane 40:60 v/v) |

Experimental Protocols

The analysis of Phenmedipham is commonly performed using chromatographic techniques coupled with various detectors. Below are detailed methodologies cited in the literature.

A. High-Performance Liquid Chromatography (HPLC) for Formulation Analysis

-

Objective: Simultaneous quantitative analysis of Phenmedipham, Desmedipham, and Ethofumesate in a pesticide formulation.

-

Instrumentation: Normal-Phase HPLC with UV detection.

-

Column: 5-µm particle, CN column (25 cm × 0.4 cm).

-

Mobile Phase: n-hexane–dichloromethane 40:60 (v/v).

-

Flow Rate: 1 mL min⁻¹.

-

Detection: UV at 270 nm.

-

Column Temperature: 25°C.

-

Sample Preparation: Stock solutions were prepared by dissolving pure analytical standards in a 1:1 (v/v) mixture of n-hexane–dichloromethane. Sample solutions of the pesticide formulation were prepared by dissolving a known weight in the same solvent mixture, followed by degassing in an ultrasonic bath and appropriate dilution.

B. HPLC for Residue Analysis in Agricultural Products

-

Objective: Determination of Phenmedipham residues in agricultural products.

-

Instrumentation: Reversed-phase HPLC with UV detection.

-

Extraction: The sample is extracted with acetonitrile. The acetonitrile layer is separated by a salting-out procedure.

-

Cleanup (Florisil Column): The evaporated extract is dissolved in diethyl ether-hexane (1:1) and cleaned up on a Florisil column. The column is washed with diethyl ether-hexane (1:1), and Phenmedipham is eluted with acetone-hexane (3:7).

-

Cleanup (SPE Cartridges): For further cleanup, the residue is dissolved in acetone-hexane (2:8) and passed through an SAX/PSA cartridge, followed by an ENVI-Carb/NH2 cartridge. Phenmedipham is eluted from the ENVI-Carb/NH2 cartridge with acetonitrile-toluene (3:1).

-

Chromatographic Conditions:

-

Column: ODS column (4.6 mm i.d. x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile-water (6:4), isocratic.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV at 235 nm.

-

C. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

-

Objective: Determination of m-toluidine, a metabolite of Phenmedipham, in urine.

-

Method: While the abstract confirms the use of GC-MS for detecting the metabolite, specific instrumental parameters for the analysis of the parent Phenmedipham molecule are not detailed. Generally, such methods involve extraction from the matrix, derivatization if necessary, and subsequent analysis by GC-MS.

Visualizations

The following diagram illustrates the logical workflow for the structural and spectral analysis of Phenmedipham.

Caption: Workflow for the structural and spectral characterization of Phenmedipham.

References

Understanding the Translocation of Phenmedipham in Plant Tissues: A Technical Guide

For: Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Phenmedipham is a selective, post-emergence herbicide belonging to the phenylcarbamate chemical family. It is primarily utilized for the control of annual broadleaf weeds in various crops, most notably sugar beets (Beta vulgaris), spinach, and strawberries.[1] Its efficacy and crop safety (selectivity) are intrinsically linked to its absorption, translocation, and metabolism within the plant.

This technical guide provides an in-depth overview of the translocation dynamics of phenmedipham in plant tissues. It consolidates current knowledge on its mode of action, transport pathways, and metabolic fate. Furthermore, this document details standardized experimental protocols for analyzing phenmedipham translocation and residues, offering a valuable resource for researchers in the field.

Mode of Action

Phenmedipham's herbicidal activity stems from its role as a potent inhibitor of photosynthesis.[1] Specifically, it targets and disrupts the photosynthetic electron transport chain at Photosystem II (PSII).[2][3]

Upon absorption into the leaf, phenmedipham binds to the D1 protein in the PSII complex. This binding action blocks the flow of electrons, which halts the production of ATP and NADPH—the energy and reducing power essential for carbon dioxide (CO₂) fixation.[4] The blockage leads to an accumulation of high-energy electrons, which results in the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes, loss of chlorophyll, and ultimately, cell death, which manifests as chlorosis and necrosis.

Absorption and Translocation in Planta

The movement of phenmedipham from the leaf surface to its site of action is a critical factor determining its efficacy.

Absorption

Phenmedipham is a foliar-applied herbicide, meaning its primary route of entry into the plant is through the leaves. The efficiency of absorption through the leaf cuticle can be influenced by environmental factors and the specific formulation of the herbicide product.

Translocation Pathway

Once absorbed, phenmedipham's movement within the plant is described as being primarily apoplastic .

-

Apoplastic Transport: This pathway consists of the non-living parts of the plant, including the cell walls and the intercellular spaces. Movement through the apoplast is largely passive and follows the bulk flow of water in the transpiration stream, primarily within the xylem.

-

Symplastic Transport: This pathway involves movement through the living components of the plant—the interconnected cytoplasm of cells (the symplast), facilitated by plasmodesmata. Long-distance symplastic transport occurs in the phloem and is responsible for moving sugars from sources (mature leaves) to sinks (roots, meristems).

Because phenmedipham is primarily an apoplastic mover, its translocation is limited. After foliar application, it moves through the cell walls and intercellular spaces of the leaf tissue. This localized movement is consistent with its classification as a contact herbicide . While some of the active ingredient may enter the xylem and move upwards with the transpiration stream, there is minimal translocation via the phloem to other parts of the plant, such as the roots or new growth areas. This limited systemic movement is a key characteristic of phenmedipham.

Metabolism and Selectivity

The selectivity of phenmedipham—its ability to control weeds without significantly harming the crop—is primarily due to differential rates of metabolic detoxification.

-

Tolerant Species (e.g., Sugar Beet): Sugar beets possess the ability to rapidly metabolize phenmedipham into non-phytotoxic compounds. The primary detoxification pathway involves hydroxylation of the phenyl ring, followed by conjugation (e.g., glycosylation), which renders the molecule inactive and more water-soluble for sequestration. This rapid breakdown prevents the herbicide from accumulating to lethal concentrations at its target site in the chloroplasts.

-

Susceptible Species (e.g., Wild Mustard, Redroot Pigweed): Weeds susceptible to phenmedipham metabolize the herbicide at a much slower rate. This allows the active parent compound to accumulate, inhibit photosynthesis, and lead to plant death.

Quantitative Data Summary

Detailed quantitative translocation studies for phenmedipham are not widely available in public literature, often remaining proprietary. However, residue studies provide valuable data on the amount of substance remaining in different plant parts and the soil after application.

Table 1: Phenmedipham Residues in Soil and Sugar Beet Roots at Harvest

| Treatment | Residues in Soil (mg kg⁻¹) | Residues in Sugar Beet Roots (mg kg⁻¹) |

| Phenmedipham alone | 0.0082 - 0.0128 | 0.0032 - 0.0084 |

Data is illustrative of typical residue levels found in field studies. Actual values can vary significantly with application rate, environmental conditions, and time of sampling.

Experimental Protocols

Investigating the translocation of phenmedipham requires precise and validated methodologies. The two primary approaches are radiotracer studies for tracking movement and chromatographic analysis for quantification.

Protocol for Herbicide Translocation Study using Radiotracers

Radiolabeled herbicides (e.g., with ¹⁴C) are the gold standard for accurately tracking absorption, translocation, and metabolism.

Methodology Overview:

-

Plant Cultivation: Grow uniform, healthy plants (both tolerant and susceptible species) to a specific growth stage (e.g., 2-4 true leaves) in a controlled environment.

-

Radiolabel Application: Apply a precise amount of ¹⁴C-labeled phenmedipham, dissolved in a suitable solvent, to a specific area of a single leaf using a microsyringe.

-

Incubation: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours) to track movement over time.

-

Sample Preparation:

-

Leaf Wash: Wash the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed herbicide from the surface. Analyze the wash solution by Liquid Scintillation Counting (LSC).

-

Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below, stem, and roots.

-

-

Visualization (Qualitative Analysis):

-

Press and dry the whole plant.

-

Expose the dried plant to X-ray film or a phosphor imaging screen for a set period (days to weeks). This process, known as autoradiography, creates an image showing the distribution of the radiolabel.

-

-

Quantification:

-

Combust (oxidize) each dried plant section to convert ¹⁴C-herbicide into ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC.

-

Calculate the percentage of the applied dose that was absorbed and translocated to each plant part.

-

Protocol for Quantification of Phenmedipham in Plant Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative determination of phenmedipham residues in various matrices.

Methodology Overview:

-

Sample Homogenization: Weigh a representative sample of plant tissue (e.g., 10-20g) and homogenize it to a fine pulp.

-

Extraction: Extract phenmedipham from the homogenate using an organic solvent like acetonitrile. Shake or blend vigorously to ensure efficient extraction.

-

Partitioning/Cleanup:

-

Add salts (e.g., NaCl, MgSO₄) to the extract to induce phase separation ("salting out"), separating the acetonitrile layer from the aqueous plant components.

-

Centrifuge to pellet solid debris and collect the acetonitrile supernatant.

-

For cleaner samples, pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or a combination of SAX/PSA) to remove interfering compounds like pigments and lipids.

-

-

Concentration: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-